molecular formula C7H11N3O2 B2502793 3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid CAS No. 90008-61-0

3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2502793
CAS No.: 90008-61-0
M. Wt: 169.184
InChI Key: AXBAMCDNJRJHEF-UHFFFAOYSA-N
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Description

3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry This compound is particularly interesting due to its unique structure, which includes an amino group, an isopropyl group, and a carboxylic acid group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and higher yields .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The amino group and carboxylic acid group allow it to form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

  • 3-Aminopyrazole-4-carboxylic acid
  • 3-Amino-4-pyrazolecarboxylic acid
  • 5-Amino-4-pyrazolecarboxylic acid

Comparison: Compared to these similar compounds, 3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the isopropyl group. This group can influence the compound’s reactivity and its ability to interact with biological targets, potentially enhancing its therapeutic properties .

Properties

IUPAC Name

3-amino-1-propan-2-ylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-4(2)10-3-5(7(11)12)6(8)9-10/h3-4H,1-2H3,(H2,8,9)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBAMCDNJRJHEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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